(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate structure
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate structure
An In-Depth Technical Guide to (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
Abstract
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. As a derivative of D-pyroglutamic acid, its rigid, conformationally constrained structure makes it an invaluable chiral building block for the synthesis of complex molecular architectures and pharmaceutical intermediates. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, optimized synthesis protocols, detailed spectroscopic profile, and key applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource for laboratory and development applications.
Chemical Identity and Physicochemical Properties
(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is structurally characterized by a five-membered lactam (pyrrolidinone) ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at the chiral center (position 2) is esterified with a methyl group. The (R)-configuration at this stereocenter is crucial for its utility in asymmetric synthesis.
Structure and Nomenclature
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IUPAC Name : 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate[1]
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Common Synonyms : Boc-D-pyroglutamic acid methyl ester, Methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate, N-Boc-D-pyroglutamic acid methyl ester[1]
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Molecular Formula : C₁₁H₁₇NO₅[1]
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SMILES : CC(C)(C)OC(=O)N1C(=O)OC[1]
Physicochemical Data
The key physicochemical properties are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 128811-48-3 | [1][2] |
| Molecular Weight | 243.26 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid | [4] |
| Melting Point | 68-72 °C | [5] |
| Boiling Point | 361.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Soluble in dichloromethane and other common organic solvents | [5][6] |
| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place | [6][7] |
Note on Stereoisomer: The corresponding (S)-enantiomer, derived from L-pyroglutamic acid, is identified by CAS Number 108963-96-8.[3][4][7]
Synthesis and Purification
The most prevalent and efficient synthesis of this compound starts from D-pyroglutamic acid, the enantiomeric precursor that sets the crucial (R)-stereochemistry. The synthesis is a robust two-step process: (1) Fischer esterification of the carboxylic acid and (2) N-protection of the lactam nitrogen.
Synthetic Strategy Overview
The causality behind this strategy is straightforward and high-yielding. The carboxylic acid is the most reactive site for esterification under acidic conditions. Subsequent protection of the nitrogen atom with a Boc group enhances the compound's stability and solubility in organic solvents, making it an ideal intermediate for further synthetic transformations where the nitrogen's nucleophilicity needs to be masked.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
This protocol is an optimized amalgamation based on established procedures, designed for high yield and purity.[2][5]
Step 1: Methyl Ester Formation (Methyl (R)-5-oxopyrrolidine-2-carboxylate)
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
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Reaction: Suspend D-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).
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Catalysis: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 30°C.
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Expert Insight: Thionyl chloride reacts exothermically with methanol to form HCl in situ, which catalyzes the esterification. This method avoids using gaseous HCl directly and is highly efficient.
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Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or HPLC.
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Workup: Once the starting material is consumed, remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride is typically a viscous oil or solid and is used directly in the next step without further purification.
Step 2: N-Boc Protection
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Setup: Dissolve the crude methyl ester from Step 1 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (approx. 15 mL per gram of starting acid).[2]
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Basification: Cool the solution to 0°C. Slowly add triethylamine (TEA, approx. 1.1 eq relative to the thionyl chloride used) to neutralize the hydrochloride salt.[2][5]
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Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. DMAP is a hyper-nucleophilic catalyst that accelerates the acylation of the nitrogen.[2]
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Boc Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.[2]
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Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
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Purification:
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Upon completion, wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the final product with >98% purity.[8]
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Spectroscopic and Analytical Profile
Characterization and quality control are paramount. The following data serves as a benchmark for verifying the structure and purity of the synthesized compound. Note that NMR and IR spectra are identical for enantiomers; only optical rotation will differ. Data for the more commonly cited (S)-enantiomer is used here as a reference.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | dd | 1H | CH (at C2) |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.60 - 2.30 | m | 4H | -CH₂ -CH₂ - |
| 1.49 | s | 9H | -C(CH₃ )₃ |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Lactam Carbonyl (C=O) |
| ~170.0 | Ester Carbonyl (C=O) |
| ~149.5 | Boc Carbonyl (C=O) |
| ~84.0 | Quaternary Boc Carbon (-C (CH₃)₃) |
| ~57.0 | Chiral Carbon (C H at C2) |
| ~52.5 | Methyl Ester Carbon (-OC H₃) |
| ~29.5 | Pyrrolidine Carbon |
| ~28.0 | Boc Methyl Carbons (-C(C H₃)₃) |
| ~25.0 | Pyrrolidine Carbon |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980 | C-H stretch (alkane) |
| ~1780 | C=O stretch (Lactam carbonyl) |
| ~1750 | C=O stretch (Ester carbonyl) |
| ~1710 | C=O stretch (Boc carbamate carbonyl) |
| ~1250, ~1150 | C-O stretch |
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable reactivity, allowing for selective deprotection and functionalization, making it a versatile chiral synthon.
Caption: Key synthetic transformations and reactivity pathways.
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N-Boc Deprotection : The tert-butoxycarbonyl group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM), cleanly yielding the free secondary amine of the lactam without affecting the methyl ester. This allows for subsequent N-alkylation or N-acylation.
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Methyl Ester Hydrolysis : The methyl ester can be selectively saponified using a mild base like lithium hydroxide in a THF/water mixture. The Boc group is stable to these conditions, yielding the N-protected carboxylic acid, which can then be used in peptide couplings or other transformations.
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Lactam Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactam carbonyl to furnish N-Boc-protected prolinol derivatives, which are also valuable chiral intermediates.
Applications in Drug Discovery and Development
This compound is more than a simple intermediate; its inherent structure provides a conformationally restricted scaffold that mimics peptide turns.
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Chiral Building Block : It is a key starting material in the asymmetric synthesis of a wide range of molecules, including ligands for enantioselective catalysis and complex natural products.[2]
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Pharmaceutical Intermediates : Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). The pyroglutamate core is found in several drugs and drug candidates.[2][6]
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Peptidomimetics : The rigid pyrrolidinone ring system serves as a constrained analog of glutamate or other amino acids. Incorporating this structure into peptides can enforce specific secondary structures (e.g., β-turns), which can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.
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Antiproliferative Research : Studies have indicated that this compound and its enantiomer exhibit antiproliferative properties against certain cancer cell lines, suggesting potential for development as a therapeutic agent.[2] The proposed mechanism involves proteasome inhibition, a key pathway in cancer cell regulation.[2]
Safety, Handling, and Storage
Adherence to safety protocols is essential when handling any chemical reagent.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards. It is noteworthy that different hazards are reported for the (R) and (S) enantiomers, which may reflect different data sources or impurities. Prudent practice dictates following the more stringent warnings.
| Enantiomer | CAS Number | GHS Hazard Statements | Pictograms |
| (R)-form | 128811-48-3 | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation | GHS07 (Exclamation Mark) |
| (S)-form | 108963-96-8 | H317 : May cause an allergic skin reactionH319 : Causes serious eye irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[2]
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Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2]
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Spill Management: Avoid generating dust. In case of a spill, collect the material mechanically into a sealed container for proper disposal.[2]
Storage
-
Store in a tightly sealed container in a cool, dry place.[6][7]
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For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
References
-
1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate - PubChem. [Link]
-
1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate - PubChem. [Link]
-
Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem. [Link]
-
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 - PubChem. [Link]
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google P
Sources
- 1. 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 11265021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 128811-48-3 | Benchchem [benchchem.com]
- 3. 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10868485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester [cymitquimica.com]
- 5. Boc-L-Pyroglutamic acid methyl ester | 108963-96-8 [chemicalbook.com]
- 6. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 7. 108963-96-8|1-(tert-Butyl) 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 8. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
